2,3-Dimethyl-1,3-benzothiazol-3-ium-5-carbaldehyde;iodide
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Overview
Description
2,3-Dimethyl-1,3-benzothiazol-3-ium-5-carbaldehyde;iodide is a chemical compound with the molecular formula C9H10INS. It is known for its unique structure, which includes a benzothiazolium core with dimethyl and carbaldehyde substituents, and an iodide counterion. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,3-benzothiazol-3-ium-5-carbaldehyde;iodide typically involves the reaction of 2,3-dimethylbenzothiazole with iodine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves the use of industrial reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,3-benzothiazol-3-ium-5-carbaldehyde;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or thiols.
Scientific Research Applications
2,3-Dimethyl-1,3-benzothiazol-3-ium-5-carbaldehyde;iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,3-benzothiazol-3-ium-5-carbaldehyde;iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- N-Methyl-2-methylbenzothiazolium iodide
- 2,3-Dimethylbenzo[d]thiazol-3-ium iodide
Uniqueness
2,3-Dimethyl-1,3-benzothiazol-3-ium-5-carbaldehyde;iodide is unique due to its specific structure, which includes both dimethyl and carbaldehyde substituents. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
2,3-dimethyl-1,3-benzothiazol-3-ium-5-carbaldehyde;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NOS.HI/c1-7-11(2)9-5-8(6-12)3-4-10(9)13-7;/h3-6H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDAAGMBFOHEBD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)C=O)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20061-47-6 |
Source
|
Record name | Benzothiazolium, 5-formyl-2,3-dimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20061-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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